2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid
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Overview
Description
2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an indole core substituted with diethanamine and trimethyl groups, and is paired with ethanedioate (oxalate) as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent alkylation and amination steps introduce the diethanamine and trimethyl groups. The final step involves the formation of the ethanedioate salt by reacting the amine with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding due to its structural similarity to serotonin.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid involves its interaction with specific molecular targets, such as serotonin receptors. The compound can mimic the action of natural neurotransmitters, leading to changes in receptor activity and downstream signaling pathways. This interaction can result in various physiological effects, depending on the specific receptor subtype and tissue distribution.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-ethanamine, 5-methoxy-N,N-dimethyl-, ethanedioate (11): This compound has a similar indole core but differs in the substitution pattern and functional groups.
2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine ethanedioate (11): Another related compound with variations in the methoxy and dimethyl groups.
Uniqueness
2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethanamine and trimethyl groups, along with the ethanedioate counterion, differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.C2H2O4/c1-11-4-5-14-13(10-11)12(6-8-16)15(17-14)7-9-18(2)3;3-1(4)2(5)6/h4-5,10,17H,6-9,16H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRGTSTWQCKTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)CCN(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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